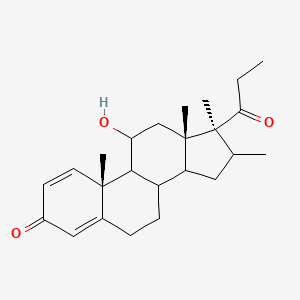
Org 6216; Rimexel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rimexolone involves several key steps:
Industrial Production Methods
Industrial production of Rimexolone follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Rimexolone undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Methylation: Introduction of methyl groups to enhance stability and activity.
Dehydrogenation: Removal of hydrogen atoms to form double bonds.
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for methylation reactions.
Chromic acid: Employed in oxidation reactions.
Dichlorodicyanobenzoquinone: Utilized for dehydrogenation processes.
Potassium hydroxide: Applied in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final compound, Rimexolone, which is characterized by its anti-inflammatory properties.
Applications De Recherche Scientifique
Rimexolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucocorticoid activity and synthesis.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Primarily used in ophthalmology to treat ocular inflammation and uveitis
Industry: Employed in the development of anti-inflammatory drugs and formulations.
Mécanisme D'action
Rimexolone exerts its effects by binding to glucocorticoid receptors, acting as an agonist . This interaction leads to the inhibition of phospholipase A2 and the subsequent reduction in the biosynthesis of prostaglandins and leukotrienes . These actions result in decreased inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Triamcinolone: Used for its potent anti-inflammatory effects in various conditions.
Flunisolide: A glucocorticoid used in the treatment of asthma and allergic rhinitis.
Uniqueness of Rimexolone
Rimexolone is unique due to its minimal systemic effects and high persistence at the site of application . It is particularly effective in managing ocular inflammation with a lower risk of side effects compared to other glucocorticoids .
Propriétés
Formule moléculaire |
C24H34O3 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(10R,13S,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1 |
Clé InChI |
QTTRZHGPGKRAFB-QWTDFWKNSA-N |
SMILES isomérique |
CCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C)C |
SMILES canonique |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


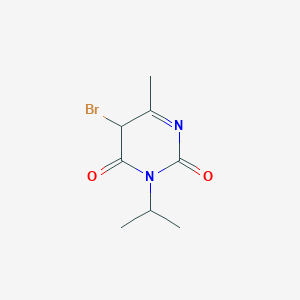
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
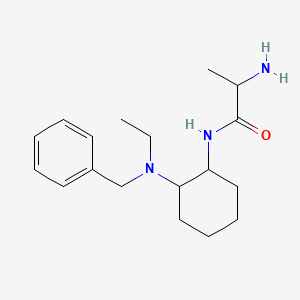
![N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
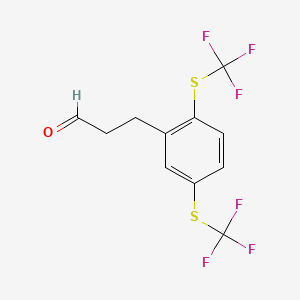

![Urea, N-[4-[1-amino-2-(phenylmethoxy)ethyl]-2-thiazolyl]-N'-(3-chloro-4-fluorophenyl)-](/img/structure/B14789945.png)
![2-cyclopropyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14789949.png)
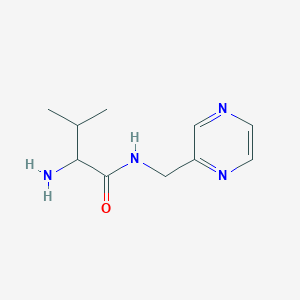
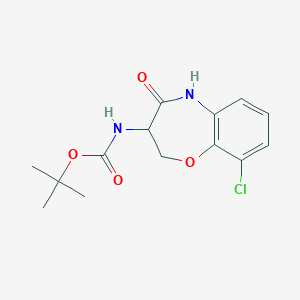
![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)
![2-(1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate](/img/structure/B14789980.png)
![6-(2,2,2-Trifluoro-acetyl)-5,6-dihydro-benzo[H][1,6]naphthyridine-4-carboxylic acid methyl ester](/img/structure/B14789994.png)
